2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
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Overview
Description
2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methyl group, and a tolylamino group attached to a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazolopyrimidine derivatives.
Scientific Research Applications
2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- 2-(2-(4-bromophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- 2-(2-(4-methylphenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Uniqueness
The uniqueness of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one lies in the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for applications where these properties are advantageous, such as in drug development and material science.
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-14-5-3-4-6-18(14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-17-9-7-16(22)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZQPFUPVLOQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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